![molecular formula C10H6ClN3O B1493716 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1403589-25-2](/img/structure/B1493716.png)
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Vue d'ensemble
Description
The compound “6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a type of pyrimidoindole, which is a class of compounds containing a pyrimidoindole moiety . Pyrimidoindoles are known for their complex structure and potential biological activities .
Synthesis Analysis
The synthesis of pyrimidoindole derivatives has been reported in several studies . For instance, a study reported the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3 Inhibitors . Another study reported a method for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole as well as of 2-chloro- and 2-nitramino-4-phenylpyrimido[4,5-b]indoles .Molecular Structure Analysis
The molecular structure of pyrimidoindole derivatives is characterized by a pyrimidoindole moiety . The molecule contains multiple bonds, aromatic bonds, and several ring structures .Chemical Reactions Analysis
The chemical reactions involving pyrimidoindole derivatives are complex and can involve multiple steps . For example, the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based derivatives involved studying their structure–activity relationships with focus on the cyanoacetyl piperidine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidoindole derivatives can vary widely depending on their specific structure . For example, the molecular formula of 4-Chloro-9H-pyrimido[4,5-b]indole is C10H6ClN3, with an average mass of 203.628 Da and a monoisotopic mass of 203.025024 Da .Applications De Recherche Scientifique
Activité anticancéreuse
Les composés dérivés de la 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one ont montré des résultats prometteurs dans les études anticancéreuses. Ils présentent une activité antiproliférative contre diverses lignées de cellules cancéreuses, notamment Hela, A549, HepG2 et MCF-7 . L'introduction de groupes sulfonyle dans ces composés s'est avérée augmenter leur efficacité antiproliférative, suggérant un potentiel de développement en tant que nouveaux agents anticancéreux .
Docking moléculaire et simulations de dynamique
Ces composés ont également été utilisés dans des études de docking moléculaire pour comprendre leurs orientations de liaison au sein des sites actifs de protéines cibles telles que c-Met . Les simulations de dynamique moléculaire évaluent en outre les stabilités de liaison, ce qui est crucial pour le développement de médicaments efficaces à haute affinité et spécificité .
Conception et synthèse de nouveaux agents
La structure de base de la this compound sert de composé de référence pour la conception et la synthèse de nouveaux agents thérapeutiques. En modifiant la structure de base, les chercheurs peuvent créer des dérivés aux activités biologiques améliorées et aux applications thérapeutiques potentielles .
Profilage de l'activité pharmacologique
La recherche sur les hétérocycles bioactifs comme la this compound est associée au développement de méthodes de synthèse et d'évaluation biologique. Ces composés font partie d'une classe plus large de noyaux de pyrimidine fusionnés qui présentent des activités pharmacologiques diverses, notamment des activités antimicrobiennes, anti-inflammatoires et antivirales .
Essais antitumoraux
Des dérivés spécifiques de la this compound ont été évalués pour leur activité inhibitrice de la croissance des cellules tumorales humaines. Ces essais aident à comparer l'efficacité de ces composés par rapport aux médicaments standards comme la vinblastine, fournissant des informations sur leur potentiel en tant qu'agents antitumoraux .
Applications pharmacologiques
Les hétérocycles azotés dérivés de ce composé ont des applications pharmacologiques distinctes. Ils sont explorés pour leurs propriétés anticancéreuses, anti-VIH, antifongiques, antibactériennes, antidiabétiques et cytotoxiques, ce qui en fait une famille polyvalente de composés pour diverses utilisations thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of the compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is the human hematopoietic stem cells (HSCs). This compound enhances the self-renewal of HSCs in vitro .
Mode of Action
This compound interacts with its targets, the HSCs, by enhancing their self-renewal. This interaction results in an increase in the number of HSCs .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the self-renewal of HSCs. The downstream effects of this interaction include an increase in the number of HSCs, which can potentially lead to improved treatment outcomes for conditions that require stem cell therapy .
Result of Action
The molecular and cellular effects of the action of this compound include enhanced self-renewal of HSCs. This leads to an increase in the number of these cells, which can be beneficial in stem cell therapy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase-3 beta. Glycogen synthase kinase-3 beta is an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling pathways. The interaction between this compound and glycogen synthase kinase-3 beta involves binding to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition has significant implications for the regulation of cellular processes and the potential treatment of diseases such as Alzheimer’s disease.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycogen synthase kinase-3 beta by this compound leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity, highlighting its potential therapeutic benefits for neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the ATP binding site of glycogen synthase kinase-3 beta, preventing the phosphorylation of its substrates . This inhibition disrupts the enzyme’s activity, resulting in downstream effects on cellular signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of glycogen synthase kinase-3 beta activity, leading to prolonged effects on cellular function. These findings suggest that this compound maintains its biochemical activity over time, making it a viable candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound result in effective inhibition of glycogen synthase kinase-3 beta, leading to beneficial effects on cellular processes and disease models . At high doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, involving enzymes such as cytochrome P450 . These metabolic processes affect the compound’s bioavailability and efficacy, with implications for its therapeutic use. Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution to target sites . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals contribute to the precise localization of this compound, ensuring its effective inhibition of glycogen synthase kinase-3 beta and modulation of cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXGUSQGSIRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



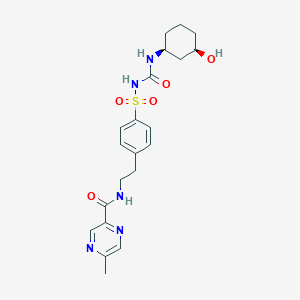
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)
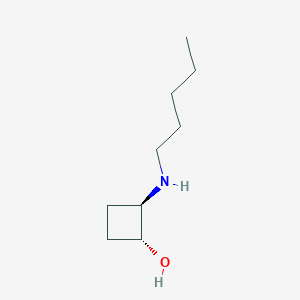
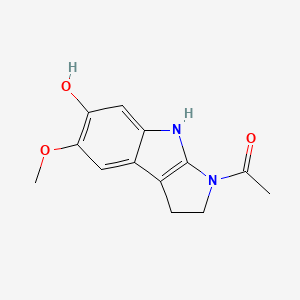
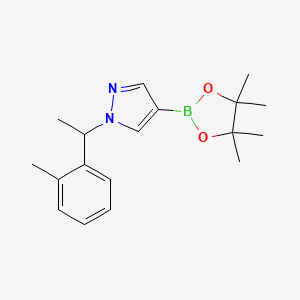

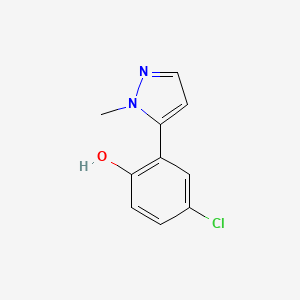
![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
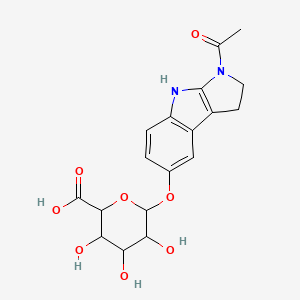

![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)